molecular formula C10H15F3N4O B12230404 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine

Cat. No.: B12230404
M. Wt: 264.25 g/mol
InChI Key: JDFYXGSSRDEINM-UHFFFAOYSA-N
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Description

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine is a compound that belongs to the class of oxadiazoles, which are heterocyclic aromatic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine typically involves the formation of the oxadiazole ring followed by the introduction of the piperazine moiety. One common method involves the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, and hydrolysis can yield carboxylic acids and amines .

Scientific Research Applications

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, while the trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine moiety can interact with various receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine is unique due to the combination of the oxadiazole ring, trifluoroethyl group, and piperazine moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H15F3N4O

Molecular Weight

264.25 g/mol

IUPAC Name

3-methyl-5-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C10H15F3N4O/c1-8-14-9(18-15-8)6-16-2-4-17(5-3-16)7-10(11,12)13/h2-7H2,1H3

InChI Key

JDFYXGSSRDEINM-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CN2CCN(CC2)CC(F)(F)F

Origin of Product

United States

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